molecular formula C17H22N2O B7849827 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile

1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile

Cat. No.: B7849827
M. Wt: 270.37 g/mol
InChI Key: LGOHPHACPRVYDG-UHFFFAOYSA-N
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Description

1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a phenyl group attached to a morpholine ring, which is further connected to a cyclohexane ring with a nitrile group. Its molecular structure makes it a candidate for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile typically involves multiple steps, starting with the formation of the morpholine ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can help streamline the synthesis process and make it more cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amines.

Scientific Research Applications

1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: The compound could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group and the morpholine ring can influence its binding affinity to receptors or enzymes, leading to various biological activities.

Comparison with Similar Compounds

1-(2-Phenylmorpholin-4-yl)cyclohexane-1-carbonitrile can be compared with other similar compounds, such as:

  • 2-Phenylmorpholine: Similar structure but lacks the cyclohexane ring.

  • Cyclohexanecarbonitrile: Similar nitrile group but lacks the phenyl and morpholine groups.

  • Phenylmorpholine derivatives: Other derivatives with variations in the phenyl and morpholine groups.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

1-(2-phenylmorpholin-4-yl)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c18-14-17(9-5-2-6-10-17)19-11-12-20-16(13-19)15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOHPHACPRVYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)N2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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